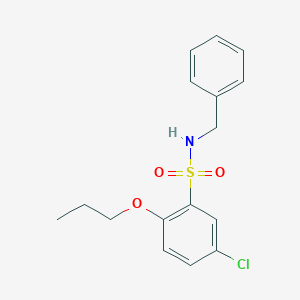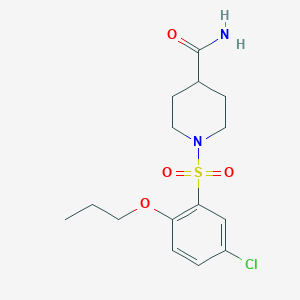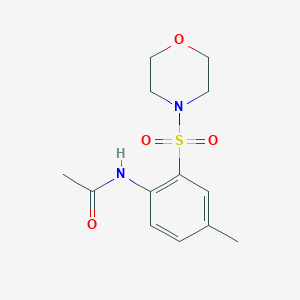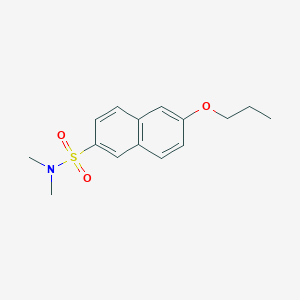
N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide can reduce inflammation and pain in animal models. It has also been shown to have antimicrobial properties against gram-positive bacteria. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide is that it is relatively easy to synthesize and purify. It also has potential applications in various fields, including pharmaceuticals and agriculture. However, one limitation is that its mechanism of action is not fully understood, and further studies are required to determine its safety and efficacy.
Future Directions
There are several future directions for the research of N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide. One potential application is in the development of novel anti-inflammatory and analgesic agents. It could also be investigated for its potential use as an antimicrobial agent in the agricultural industry. Additionally, further studies are required to determine its safety and efficacy in humans.
In conclusion, N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide is a chemical compound that has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method is relatively simple, and it has shown promising results in scientific research applications. However, further studies are required to determine its exact mechanism of action, biochemical and physiological effects, and safety and efficacy in humans.
Synthesis Methods
The synthesis of N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide involves the reaction between 4,5-dimethylbenzenesulfonyl chloride and butan-2-ol in the presence of sodium hydroxide and butyl alcohol. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide has shown promising results in various scientific research applications. In the field of pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been investigated for its antimicrobial properties, particularly against gram-positive bacteria.
properties
Molecular Formula |
C16H27NO3S |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-butoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-6-8-9-20-15-10-12(3)13(4)11-16(15)21(18,19)17-14(5)7-2/h10-11,14,17H,6-9H2,1-5H3 |
InChI Key |
GYZFHOVWSLCVJZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)CC |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

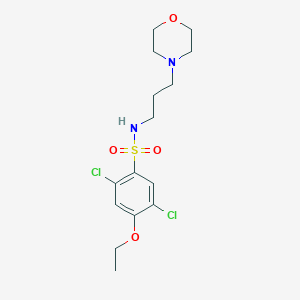
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)

